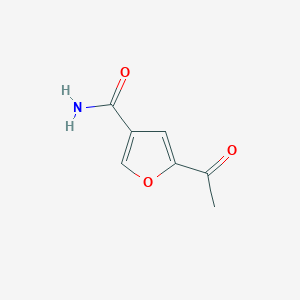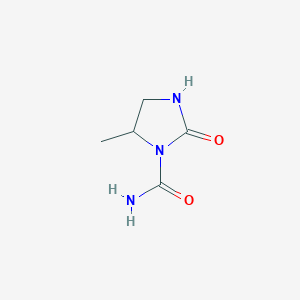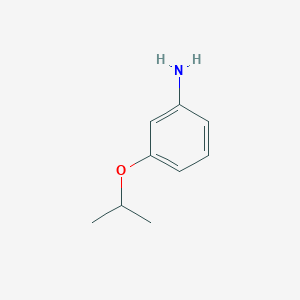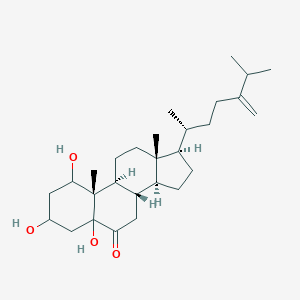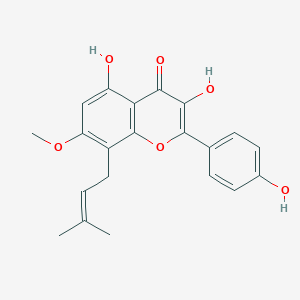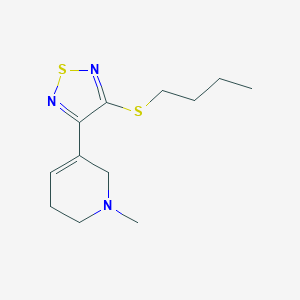
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur, nitrogen, and carbon atoms in its structure. It is a member of the thiadiazole family of compounds and has been synthesized using different methods.
作用機序
The exact mechanism of action of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is not fully understood, but research studies have provided some insights into its mode of action. It is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to modulate the expression of certain genes that are involved in these pathways.
生化学的および生理学的効果
The compound 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are responsible for the development of inflammation. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to have analgesic effects, making it a potential candidate for the development of new pain management therapies.
実験室実験の利点と制限
The advantages of using 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine in lab experiments include its potential anti-inflammatory, anti-cancer, and analgesic properties. It is also a relatively stable compound that can be easily synthesized using different methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
将来の方向性
There are several future directions for the research and development of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine. One of the most significant areas of research is the development of new anti-cancer therapies based on this compound. Research studies have shown promising results in the inhibition of cancer cell growth, and further studies are needed to explore its full potential. Another area of research is the development of new pain management therapies based on this compound. Research studies have shown its analgesic effects, and further studies are needed to explore its potential in this area. Finally, more research is needed to understand the exact mechanism of action of this compound, which will help in the development of more effective therapies based on this compound.
Conclusion
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been the subject of various scientific research studies. Research studies have shown that this compound has potential anti-inflammatory, analgesic, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Further research is needed to explore its full potential and develop more effective therapies based on this compound.
合成法
The synthesis of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-butylthio-1,2,5-thiadiazole-4-carboxylic acid with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the final product. Other methods involve the use of different starting materials or reagents, but the basic principle of cyclization remains the same.
科学的研究の応用
The compound 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has been the subject of various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is in the field of medicine. Research studies have shown that this compound has potential anti-inflammatory, analgesic, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
特性
CAS番号 |
131987-16-1 |
|---|---|
製品名 |
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine |
分子式 |
C12H19N3S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
3-butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |
InChIキー |
SFXHHGRYNXLPKT-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NSN=C1C2=CCCN(C2)C |
正規SMILES |
CCCCSC1=NSN=C1C2=CCCN(C2)C |
その他のCAS番号 |
131987-16-1 |
同義語 |
(11C)butylthio-TZTP 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, 11C-labeled butylthio-TZTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

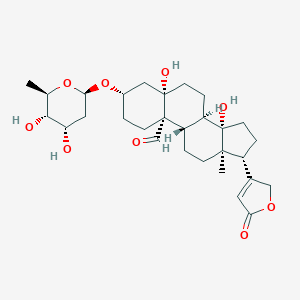

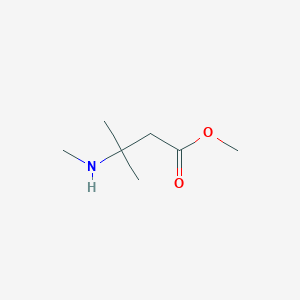
![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)

